molecular formula C11H21NO3 B6156410 tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate CAS No. 1934483-16-5

tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate

Cat. No. B6156410
CAS RN: 1934483-16-5
M. Wt: 215.3
InChI Key:
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Description

Tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate is a carbamate derivative . It is a structural isomer of tert-butyl carbamate (TBC). This compound is a white crystalline solid that is soluble in water and alcohols.


Synthesis Analysis

Tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized in three steps (40 % overall yield) from N, Ndibenzyl-2-benzyloxyacetamide starting with its reductive cyclopropanation . The first step involves the formation of a cyclopropane ring, followed by the addition of a hydroxymethyl group to the cyclopropane. The final step involves the addition of a tert-butyl carbamate group to the hydroxymethyl group .


Molecular Structure Analysis

The molecular formula of tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate is C11H21NO3 . The molecular weight is 215.29 .


Physical And Chemical Properties Analysis

Tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate is a solid substance . The molecular weight of the compound is 221.25 .

Safety and Hazards

The safety information for tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate indicates that it has the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate involves the protection of the amine group, followed by the alkylation of the protected amine with 1-(hydroxymethyl)cyclopropane-1-carboxylic acid, and deprotection of the resulting product.", "Starting Materials": [ "tert-butyl carbamate", "1-(hydroxymethyl)cyclopropane-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "triethylamine", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "water" ], "Reaction": [ "Protection of the amine group of tert-butyl carbamate with DCC and DMAP in dichloromethane to form tert-butyl N,N'-dicyclohexylcarbamate", "Alkylation of the protected amine with 1-(hydroxymethyl)cyclopropane-1-carboxylic acid in the presence of triethylamine in dichloromethane to form tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate", "Deprotection of the carbamate with hydrochloric acid in diethyl ether to form the final product", "Extraction of the product with sodium bicarbonate and water, followed by drying with magnesium sulfate and filtration", "Evaporation of the solvent and purification of the product by column chromatography using a mixture of dichloromethane and hexanes as the eluent" ] }

CAS RN

1934483-16-5

Product Name

tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate

Molecular Formula

C11H21NO3

Molecular Weight

215.3

Purity

0

Origin of Product

United States

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